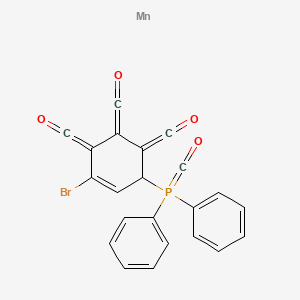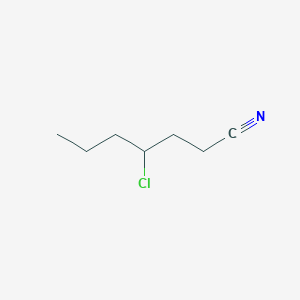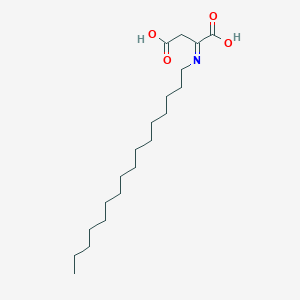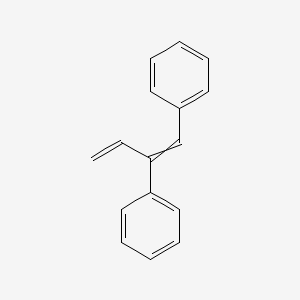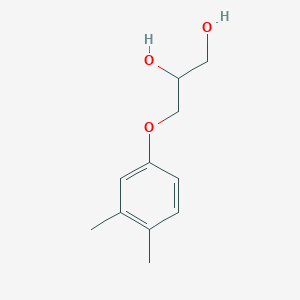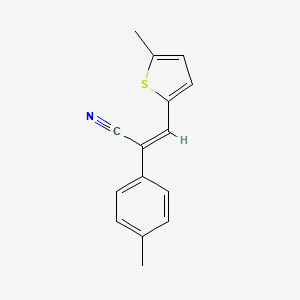
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile can be achieved through various organic reactions. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a nitrile in the presence of a base. For this compound, the reaction might involve the condensation of 4-methylbenzaldehyde with 5-methylthiophene-2-carbonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if used in a biological context, it might interact with enzymes or receptors, influencing cellular pathways. The nitrile group could play a role in binding to active sites or altering the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler nitrile with a single aromatic ring.
Thiophene-2-carbonitrile: A nitrile with a thiophene ring.
4-Methylbenzaldehyde: An aldehyde with a similar aromatic structure.
Uniqueness
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile is unique due to its combination of aromatic rings and the presence of both a nitrile and a thiophene group. This structure may confer distinct chemical properties and reactivity compared to simpler nitriles or aromatic compounds.
Propiedades
Número CAS |
6285-63-8 |
|---|---|
Fórmula molecular |
C15H13NS |
Peso molecular |
239.3 g/mol |
Nombre IUPAC |
(Z)-2-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H13NS/c1-11-3-6-13(7-4-11)14(10-16)9-15-8-5-12(2)17-15/h3-9H,1-2H3/b14-9+ |
Clave InChI |
DXIXTNRYTCYWCG-NTEUORMPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/C2=CC=C(S2)C)/C#N |
SMILES canónico |
CC1=CC=C(C=C1)C(=CC2=CC=C(S2)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


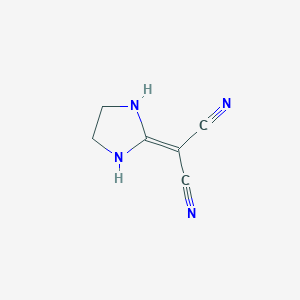

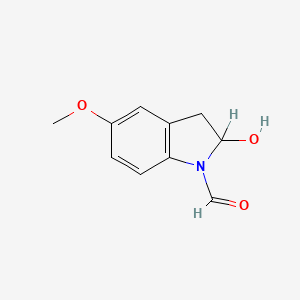
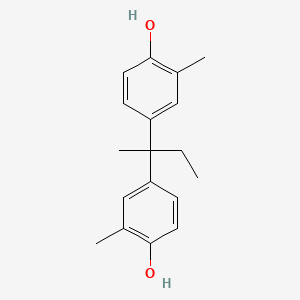
![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)

